molecular formula C14H17ClFNO2 B2437407 2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide CAS No. 2411189-99-4

2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide

Cat. No. B2437407
CAS RN: 2411189-99-4
M. Wt: 285.74
InChI Key: NRLXSIIMEINPOK-JEOBUIOXSA-N
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Description

The compound “2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide” is an amide with a cyclobutyl ring and a methoxyphenyl group attached to it. The presence of different functional groups like the amide, the aromatic ring, and the cyclobutyl ring suggests that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a reaction between an amine and a carboxylic acid or its derivatives. The presence of the cyclobutyl and methoxyphenyl groups suggests that these groups might be introduced in earlier steps of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group, the cyclobutyl ring, and the methoxyphenyl group. The presence of these different groups could result in interesting structural features, such as potential for hydrogen bonding (due to the amide group) and potential for aromatic interactions (due to the phenyl group) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, the cyclobutyl ring, and the methoxyphenyl group. The amide group could potentially undergo hydrolysis or other reactions typical of amides. The cyclobutyl ring, being a strained ring, could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents. The presence of the aromatic ring could influence its UV-visible absorption spectrum .

Future Directions

The study of this compound could potentially reveal interesting chemical properties and biological activities. Future research could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activities .

properties

IUPAC Name

2-chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2/c1-8(15)14(18)17-11-5-10(6-11)9-3-4-13(19-2)12(16)7-9/h3-4,7-8,10-11H,5-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLXSIIMEINPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC(C1)C2=CC(=C(C=C2)OC)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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